molecular formula C9H8F3NO3S B2647260 1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one CAS No. 1400872-34-5

1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one

Cat. No. B2647260
CAS RN: 1400872-34-5
M. Wt: 267.22
InChI Key: UYDSYMGTEUMPRR-UHFFFAOYSA-N
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Description

The compound “1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one” is an organic compound with the CAS Number: 1400872-34-5 and a Linear Formula: C9H8F3NO3S . It is available for purchase for pharmaceutical testing .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 3-(Phenylsulfonyl)pyrrolidines : A study demonstrated the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions, showcasing the compound's utility in constructing complex molecular architectures with high yields and excellent stereoselectivities (Craig et al., 2000).

  • Chiral Nonracemic 1-(2-Pyridinyl)ethylamines : The stereospecific introduction of amino function onto the 2-pyridinylmethyl carbon center was achieved using optically pure 1-(pyridinyl)ethyl methanesulfonates, leading to the synthesis of N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines (Uenishi et al., 2004).

  • Aromatization of 1,4-Dihydropyridines : A combination of methanesulfonic acid and sodium nitrite in the presence of wet SiO2 was used as an effective oxidizing agent for the oxidation of 1,4-dihydropyridines to the corresponding pyridine derivatives under mild and heterogeneous conditions (Niknam et al., 2006).

  • Metal-Free Synthesis of Cyclobutenes : Utilizing 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free direct [2+2] cycloaddition reaction of alkynes demonstrated the compound's role in facilitating room-temperature cycloaddition reactions (Alcaide et al., 2015).

  • Selective Oxidation of Methane and Ethane : Research explored the selective oxidation of methane and ethane to alcohols in protic media, highlighting the compound's potential in oxidation processes with high selectivity and yield (Sen et al., 1994).

Mechanism of Action

The mechanism of action for this compound isn’t clear from the search results. It’s possible that this information is contained within technical documents or peer-reviewed papers related to this compound .

properties

IUPAC Name

1-[3-methylsulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3S/c1-5(14)8-7(17(2,15)16)3-6(4-13-8)9(10,11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDSYMGTEUMPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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